molecular formula C9H15N3O9S B1357972 Cytidine sulfate CAS No. 32747-18-5

Cytidine sulfate

Cat. No. B1357972
CAS RN: 32747-18-5
M. Wt: 341.3 g/mol
InChI Key: SYPYJHGPUCBHLU-IAIGYFSYSA-N
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Description

Cytidine sulfate is a compound with the molecular formula C9H15N3O9S . It is a popular form of cytidine, which is an important nucleoside that can be applied to drug development and the food industry . Cytidine sulfate is promising as a medicinal intermediate, especially in antiviral and antitumor drugs .


Synthesis Analysis

The solubility of cytidine sulfate in pure water from 278.15 to 328.15 K and in water–ethanol binary solvents at 298.15 K was measured by the UV spectroscopic method . The solubility data were correlated with temperature and solvent composition using the modified Apelblat, van’t Hoff, and CNIBS/R-K equations . Three crystallization processes were investigated and compared, and the coupling method was developed to prepare crystals with a large particle size, concentrated distribution, and high yield and packing density .


Molecular Structure Analysis

Cytidine sulfate has only one crystal form in the research process . The structure and stability of the products were characterized by powder X-ray diffraction, Fourier transform infrared spectroscopy, thermogravimetric analysis, differential scanning calorimetry, and dynamic vapor sorption analysis .


Chemical Reactions Analysis

The solubility of cytidine sulfate in pure water and in water–ethanol binary solvents was measured by the UV spectroscopic method . The solubility data were correlated with temperature and solvent composition using the modified Apelblat, van’t Hoff, and CNIBS/R-K equations .


Physical And Chemical Properties Analysis

Cytidine sulfate has a molecular weight of 341.30 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 9 . Its rotatable bond count is 2 . The exact mass and monoisotopic mass are 341.05290024 g/mol . The topological polar surface area is 212 Ų . The heavy atom count is 22 .

Scientific Research Applications

Enzymatic and Molecular Properties

Cytidine deaminase from Escherichia coli, an enzyme that catalyzes the deamination of cytidine, has significant implications in biochemical research. Its enzymatic and molecular properties, including molecular weight, absorption spectrum, and kinetic analysis, offer insights into the enzyme's function and potential applications in biotechnological processes (Vita et al., 1985).

Biotechnological Production

Research on overexpressing uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens in Escherichia coli has shown increased cytidine production. This finding is crucial for industrial applications, where cytidine is used as a raw material in health foods and genetic engineering research (Ma et al., 2021).

Analysis and Separation Techniques

Capillary electrophoretic techniques developed for the analysis of cytarabine and cytidine provide a reliable method for pharmaceutical preparations and human serum analysis, which is essential for clinical and research laboratories (Kr̆ivánková et al., 1996).

RNA Structural Analysis

Dimethyl sulfate (DMS) modification of unpaired adenosine and cytidine nucleotides in RNAs and RNA–protein complexes aids in understanding RNA structure and interactions. This technique is optimized for small to moderate-sized RNAs, providing valuable insights into RNA biology and potential therapeutic applications (Tijerina et al., 2007).

Nucleotides and Enzyme Interaction

Studies on human serum cytidine 5′-monophosphate (CMP)-N-acetylneuraminic acid:glycoprotein sialyltransferase, including its optimal activity, enzyme inhibitors, and effects of nucleotides and analogs, provide critical information for the development of potential therapeutic agents targeting glycoconjugate biosynthesis (Klohs et al., 1979).

High-Throughput Screening for Cytidine Production

The development of an enzymatic assay for cytidine allows high-throughput screening of cytidine over-producers, important in large-scale industrial production using microorganisms. This assay is crucial for identifying and optimizing microbial strains for efficient cytidine production (Dong et al., 2015).

Safety And Hazards

Specific safety and hazard information for Cytidine sulfate is not available in the retrieved sources .

Future Directions

Cytidine sulfate is promising as a medicinal intermediate, especially in antiviral and antitumor drugs . Product refining is the key point of industrial development, and crystallization is a significant way of refining . The product of coupling crystallization is stable and favorable for industrial development .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5.H2O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4)/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPYJHGPUCBHLU-IAIGYFSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6018-48-0
Record name Cytidine, sulfate (2:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6018-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

341.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine sulfate

CAS RN

32747-18-5
Record name Cytidine, sulfate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32747-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytidine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032747185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
F Leng, S Zhou, S Li, M Xu, K Zhang, T Guo, T Chen… - ACS …, 2023 - ACS Publications
… Cytidine sulfate is one of its popular forms, which is promising … In this work, the solubility of cytidine sulfate in pure water from … It was found that cytidine sulfate has only one crystal form in …
Number of citations: 1 pubs.acs.org
J Arnold, TD Price - Journal of the American Chemical Society, 1962 - ACS Publications
… To determine moles of a cytidine sulfate in an … other feature of interest emerged with this relatively non-polar, alkaline solvent when applied to cytidine sulfate samples that had been …
Number of citations: 7 pubs.acs.org
E Hackel, RE Smolker, SA Fenske - Vox Sanguinis, 1958 - Wiley Online Library
… The results of this study show that cytidine sulfate, adenylic … Cytidine sulfate inhibited anti-C the most (but not as much as … mately intermediate between cytidine sulfate and adenylic acid. …
Number of citations: 31 onlinelibrary.wiley.com
MB Houlahan, HK Mitchell - Proceedings of the National …, 1948 - National Acad Sciences
… The amount found, in terms of cytidine sulfate activity for the pyrimidineless strain 3a, varied from … of cytidine sulfate and 1.6 mg. of uracil is equivalent in activity to 8 mg. of uracil alone. …
Number of citations: 29 www.pnas.org
E Hackel, KS Spolyar - Vox Sanguinis, 1960 - Wiley Online Library
… derivatives: one nucleoside - cytidine sulfate, and three nucleotides … that three of the inhibitors - cytidine sulfate, uridylic acid and … Anti-e inhibition by cytidine sulfate was strongest and by …
Number of citations: 8 onlinelibrary.wiley.com
JJ Fox, N Yung, I Wempen, IL Doerr - Journal of the American …, 1957 - ACS Publications
… A comparison of theoptical rotational properties of synthetic cytidine sulfate with a sample prepared from naturally-occurring cytidine gave these values: … +43 Cytidine sulfate (synthetic) …
Number of citations: 60 pubs.acs.org
LR Cerecedo - Proceedings of the Society for Experimental …, 1929 - journals.sagepub.com
… The cytidine sulfate obtained from the flavianate was extremely pure, and one recrystallization proved sufficient to obtain the base in beautiful crystals. …
Number of citations: 0 journals.sagepub.com
MD Prager, G Hopkins, M Foster - Vox Sanguinis, 1963 - Wiley Online Library
… Included in this investigation were the cytidine sulfate and cytidylic acid which were previously reported by HACKEL [4] to be inhibitory. When one tube tests were performed with serum …
Number of citations: 7 onlinelibrary.wiley.com
HS Loring, JG Pierce - Journal of Biological Chemistry, 1944 - Elsevier
… worked up for cytidine sulfate, 320 mg. were isolated. Cytidine sulfate was also prepared by … Uridine was not isolated but was prepared in solution by the treatment of cytidine sulfate with …
Number of citations: 107 www.sciencedirect.com
JF Codington, R Fecher, MH Maguire… - Journal of the …, 1958 - ACS Publications
Studies with cytidine2· 3 and with cytidylic acid, 4 labeled with C14 in both the cytosine and ribosyl moieties, have demonstrated in the rat that the base-ribose bond remains intact …
Number of citations: 8 pubs.acs.org

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